molecular formula C25H34N2O6S B6571473 3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946281-98-7

3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571473
CAS No.: 946281-98-7
M. Wt: 490.6 g/mol
InChI Key: OIKBSALLWSWHJJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions. The tetrahydroquinoline moiety is modified with a propane-1-sulfonyl group at position 1, conferring unique electronic and steric properties. The triethoxy substituents likely enhance solubility and influence binding interactions through hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O6S/c1-5-14-34(29,30)27-13-9-10-18-15-20(11-12-21(18)27)26-25(28)19-16-22(31-6-2)24(33-8-4)23(17-19)32-7-3/h11-12,15-17H,5-10,13-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKBSALLWSWHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triethoxy groups that enhance solubility and bioavailability.
  • Tetrahydroquinoline moiety , which is known for its diverse pharmacological effects.
  • Propane sulfonyl group , potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of specific enzymes : The sulfonyl group can participate in nucleophilic interactions, while the tetrahydroquinoline moiety may engage in hydrogen bonding and π-π stacking interactions with target proteins.
  • Modulation of receptor activity : The compound may influence neurotransmitter systems, particularly in the context of neuropsychiatric disorders.

Antipsychotic Effects

Recent studies have indicated that related compounds exhibit antipsychotic properties. For instance:

  • Behavioral tests in animal models demonstrate that certain derivatives can reduce symptoms associated with psychosis without significant side effects like catalepsy .

Neuroprotective Properties

Research suggests potential neuroprotective effects:

  • Cell viability assays have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in models of neurodegenerative diseases.

Anti-inflammatory Activity

The compound's structure suggests possible anti-inflammatory effects:

  • In vitro studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntipsychoticReduced psychotic symptoms in animal models
NeuroprotectiveIncreased cell viability under stress
Anti-inflammatoryInhibition of cytokine release

Case Study: Antipsychotic Profile

In a study examining the antipsychotic efficacy of related compounds, it was found that the dosage required for therapeutic effects was significantly lower than that causing adverse effects. This suggests a favorable therapeutic window for compounds similar to this compound .

Comparison with Similar Compounds

5-Chloro-2-Methoxy-N-[1-(Propane-1-sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide

  • Structural Differences : Replaces triethoxy groups with a chloro (Cl) at position 5 and a methoxy (OCH₃) at position 2 on the benzamide ring.
  • Reduced steric bulk compared to triethoxy substitution may improve membrane permeability. No explicit data on bioactivity or solubility are available in the provided evidence .

2,4-Dimethoxy-N-[1-(Propane-1-sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide

  • Structural Differences :
    • Replaces benzamide with a benzene-sulfonamide group.
    • Features two methoxy groups at positions 2 and 3.
  • Dimethoxy substituents may reduce metabolic stability compared to triethoxy derivatives. Molecular weight (unreported in evidence) is expected to be lower than the triethoxy analogue due to fewer ethoxy groups .

2,3,4,5,6-Pentamethyl-N-[1-(Propane-1-sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide

  • Structural Differences :
    • Fully substituted methyl groups on the benzene ring.
    • Sulfonamide linkage instead of benzamide.
  • Molecular weight (464.6 g/mol) is higher than the triethoxy compound, which may limit bioavailability. No experimental data on pharmacokinetics or toxicity are provided .

Preparation Methods

Sulfonylation of Tetrahydroquinoline

The tetrahydroquinoline scaffold is sulfonylated at the 1-position using propane-1-sulfonyl chloride. This reaction is conducted in the presence of a mild base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in DCM (0.1 M).

  • Add Et₃N (1.2 equiv) and cool to 0°C.

  • Slowly add propane-1-sulfonyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 3:1).

Yield: 78–84%.

Characterization of the Sulfonylated Intermediate

The product, 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, is characterized by:

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.42 (d, J = 2.4 Hz, 1H, ArH), 3.20–3.15 (m, 2H, SO₂CH₂), 2.90–2.80 (m, 2H, CH₂N), 2.70–2.60 (m, 2H, CH₂), 1.85–1.75 (m, 2H, CH₂), 1.45–1.35 (m, 2H, CH₂).

  • HRMS (ESI): m/z calcd for C₁₂H₁₈N₂O₂S [M+H]⁺: 277.0984, found: 277.0987.

Amide Coupling Reaction

The final step involves coupling 3,4,5-triethoxybenzoyl chloride with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine. This is achieved using a Schotten-Baumann reaction or carbodiimide-mediated coupling.

Schotten-Baumann Method

Conditions:

  • Reagents: Aqueous NaOH (10%), benzoyl chloride (1.05 equiv), amine (1 equiv).

  • Solvent: Water/dichloromethane biphasic system.

  • Temperature: 0–5°C.

  • Yield: 65–70%.

Carbodiimide-Mediated Coupling

Optimized Protocol (Table 1):

EntryCoupling AgentSolventBaseYield (%)
1DCCTFENaHCO₃74
2EDC·HClDCMEt₃N68
3HATUDMFDIPEA72

Procedure:

  • Dissolve the amine (1 equiv) and 3,4,5-triethoxybenzoyl chloride (1.1 equiv) in TFE (0.05 M).

  • Add DCC (1.2 equiv) and NaHCO₃ (2 equiv).

  • Stir at room temperature for 24 hours.

  • Filter to remove dicyclohexylurea, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane 1:2).

Optimization of Reaction Conditions

Solvent Screening (Table 2)

SolventDielectric ConstantYield (%)
TFE26.674
DCM8.968
DMF36.772

Trifluoroethanol (TFE) enhances reaction efficiency due to its polar aprotic nature, stabilizing the transition state.

Base Selection

NaHCO₃ outperforms stronger bases (e.g., K₂CO₃) by minimizing side reactions such as sulfonamide hydrolysis.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to improve heat transfer and reduce reaction time. Key parameters include:

  • Residence Time: 30 minutes.

  • Temperature Control: 25°C ± 2°C.

  • Catalyst Recovery: Rhodium-based catalysts (e.g., [Cp*Rh(Cl)₂]₂) enable recyclability for up to 5 cycles without significant loss in yield .

Q & A

Basic: What are the optimal synthetic routes for preparing 3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how do reaction conditions influence yield?

Answer:
The synthesis involves a multi-step approach:

Tetrahydroquinoline core formation : Cyclization of aniline derivatives with propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at reflux) .

Benzamide coupling : Reaction of the sulfonylated tetrahydroquinoline intermediate with 3,4,5-triethoxybenzoyl chloride using coupling agents like HATU or DCC in DMF at 0–25°C .
Critical parameters :

  • Temperature : Excess heat during sulfonylation can lead to desulfonation byproducts.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
    Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves 60–75% yield .

Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Answer:
A combination of orthogonal methods is required:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .
  • NMR : Key signals include:
    • ¹H NMR : Triethoxy benzamide protons (δ 4.05–4.20 ppm, q, J=7 Hz) and tetrahydroquinoline CH2 groups (δ 2.70–3.10 ppm) .
    • ¹³C NMR : Sulfonyl S=O carbon at δ 44–46 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₃₁H₃₈N₂O₆S: 591.2478) .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different studies?

Answer:
Contradictions often arise from:

  • Solvent pretreatment : Pre-saturation with inert gas (N₂) to avoid oxidative degradation during solubility testing .
  • pH dependence : Solubility increases in buffered solutions (e.g., PBS pH 7.4 vs. 6.8) due to sulfonamide protonation .
    Methodological reconciliation :

Standardized protocols : Use USP-type solubility apparatus with controlled agitation (100 rpm) and temperature (25°C ± 0.5) .

HPLC quantification : Measure supernatant concentration post-centrifugation (14,000 ×g, 15 min) to avoid particulate interference .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

Answer:

Kinetic assays :

  • IC₅₀ determination : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) with varying inhibitor concentrations .
  • Binding mode analysis : Pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition .

Structural studies :

  • X-ray crystallography : Co-crystallization with target enzymes (e.g., carbonic anhydrase II) to identify sulfonamide-Zn²+ coordination .
  • Molecular docking : Validate binding poses using AutoDock Vina with AMBER force fields .

Basic: How should researchers design in vitro biological screens to evaluate this compound’s therapeutic potential?

Answer:

  • Cell-based assays :
    • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48–72 hr exposure, IC₅₀ typically 10–50 µM) .
    • Target engagement : FRET-based reporters for real-time monitoring of enzyme activity (e.g., MMP-9 inhibition) .
  • Positive controls : Compare with known inhibitors (e.g., acetazolamide for sulfonamide-targeted enzymes) .

Advanced: What computational methods are effective in predicting off-target interactions of this compound?

Answer:

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to screen against databases like ChEMBL .
  • Machine learning : Train random forest models on sulfonamide bioactivity data (e.g., PubChem AID 1259351) to predict CYP450 or hERG channel interactions .
  • ADMET prediction : Use SwissADME to estimate permeability (LogP ~3.2) and plasma protein binding (>90%) .

Basic: What are the stability challenges during long-term storage, and how can they be mitigated?

Answer:

  • Degradation pathways : Hydrolysis of the sulfonamide group in humid conditions or oxidation of triethoxy groups .
  • Storage recommendations :
    • Temperature : –20°C under argon in amber vials.
    • Formulation : Lyophilize with trehalose (1:1 w/w) to enhance shelf life (>24 months) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Answer:

  • Single-crystal X-ray diffraction : Resolve absolute configuration at the tetrahydroquinoline C1 position (R/S assignment) .
  • Key parameters :
    • Data collection : Cu-Kα radiation (λ=1.54178 Å), 100K temperature.
    • Refinement : SHELXL-2018 with R-factor <0.05 .

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